N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that combines structural elements from both indole and beta-carboline families. These structural motifs are known for their significant biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the beta-carboline structure can modulate the activity of enzymes like monoamine oxidase . These interactions can lead to a range of biological effects, including modulation of neurotransmitter levels and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of indole and beta-carboline structures, which confer a distinct set of biological activities. This dual structural motif allows it to interact with a broader range of molecular targets compared to compounds with only one of these structures.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23(25-11-9-16-13-26-20-7-3-1-5-17(16)20)14-27-24(31)29-12-10-19-18-6-2-4-8-21(18)28-22(19)15-29/h1-8,13,26,28H,9-12,14-15H2,(H,25,30)(H,27,31) |
InChI Key |
OSWFCCDQLURUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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